N-(4-chlorophenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
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Description
N-(4-chlorophenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a chemical compound that has shown promising results in scientific research applications. It is a thiazole derivative that has been synthesized using various methods.
Scientific Research Applications
Anticancer Applications
A series of compounds structurally related to N-(4-chlorophenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide have been synthesized and evaluated for their anticancer activities. Notably, derivatives with modifications on the thiazole carboxamide structure have shown promising anticancer activity against a range of cancer cell lines. This highlights the compound's potential as a scaffold for developing novel anticancer agents. For example, derivatives have been tested for anticancer efficacy against cell lines such as A-549, Bel7402, and HCT-8, with certain compounds demonstrating significant activity (Cai et al., 2016).
Antimicrobial and Antifungal Applications
The structural analogs of N-(4-chlorophenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide have been synthesized and tested for their antimicrobial activities. Compounds in this category have exhibited considerable inhibitory effects on bacterial and fungal growth, which underscores their potential in antimicrobial drug development. The exploration of these compounds against various microbial strains can lead to the identification of new, potent antimicrobial agents with specific target profiles (Akbari et al., 2008).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-13-3-9-17(10-4-13)25-20(28)26-21-24-14(2)18(29-21)19(27)23-12-11-15-5-7-16(22)8-6-15/h3-10H,11-12H2,1-2H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQFEJBWZPWJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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